An In-depth Technical Guide to t-Butyl Acetate-PEG2-CH2COOH: A Core Component in Modern Drug Development
An In-depth Technical Guide to t-Butyl Acetate-PEG2-CH2COOH: A Core Component in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Butyl acetate-PEG2-CH2COOH is a heterobifunctional linker molecule that has garnered significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a protected carboxylic acid, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of t-butyl acetate-PEG2-CH2COOH, with a focus on its role in facilitating the targeted degradation of proteins.
Core Properties of t-Butyl Acetate-PEG2-CH2COOH
t-Butyl acetate-PEG2-CH2COOH is a valuable building block in medicinal chemistry due to its precisely defined structure and advantageous physicochemical properties. The presence of the PEG2 linker enhances the aqueous solubility and optimizes the pharmacokinetic profile of the resulting conjugate.[1] The tert-butyl ester serves as a protecting group for one of the carboxylic acid functionalities, allowing for sequential and controlled conjugation reactions.
Physicochemical and Spectroscopic Data
While specific experimental data for t-butyl acetate-PEG2-CH2COOH is not widely published in peer-reviewed literature, the following table summarizes its key properties based on information from chemical suppliers and extrapolated data from closely related analogs.
| Property | Value | Source/Comment |
| Chemical Formula | C₁₂H₂₂O₇ | - |
| Molecular Weight | 278.30 g/mol | - |
| Appearance | Colorless to light yellow oil | Supplier Data |
| CAS Number | 883564-93-0 | Supplier Data |
| Solubility | Soluble in DMSO, DMF, Methanol | Supplier Data |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 3.65-3.80 (m, 8H, OCH₂CH₂O), 4.15 (s, 2H, OCH₂COOH), 4.20 (s, 2H, OCH₂COOtBu) | Based on analogous structures |
| ¹³C NMR (CDCl₃, 100 MHz) | Estimated δ (ppm): 28.0 (C(CH₃)₃), 68.0-72.0 (OCH₂CH₂O), 82.0 (C(CH₃)₃), 169.0 (COO), 171.0 (COOH) | Based on analogous structures |
| Mass Spectrometry | Expected [M+Na]⁺: 301.1314 | Theoretical Calculation |
Synthesis and Purification
The synthesis of t-butyl acetate-PEG2-CH2COOH can be achieved through a multi-step process, typically starting from commercially available diethylene glycol. A plausible synthetic route is outlined below, adapted from procedures for similar PEG-ylated compounds.
Synthetic Workflow
Caption: Synthetic pathway for t-butyl acetate-PEG2-CH2COOH.
Experimental Protocol: Synthesis of t-Butyl Acetate-PEG2-CH2COOH
Step 1: Monofunctionalization of Diethylene Glycol
-
To a stirred solution of diethylene glycol (excess) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, slowly add sodium hydride (1.1 equivalents).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1 equivalent) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the product from Step 1 in a mixture of acetone (B3395972) and water.
-
Add TEMPO (catalytic amount) and sodium hypochlorite (B82951) (excess) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate.
-
Acidify the mixture with 1 M HCl and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain t-butyl acetate-PEG2-CH2COOH.
Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Retention Time: Dependent on the specific gradient, but the product should elute as a single major peak, indicating high purity.
Application in PROTAC Technology
t-Butyl acetate-PEG2-CH2COOH is a bifunctional linker ideally suited for the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
Role in PROTAC Assembly
The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein-binding ligand and the E3 ligase-binding ligand.[3] The length and flexibility of the PEG2 chain in t-butyl acetate-PEG2-CH2COOH are critical for allowing the formation of a stable and productive ternary complex between the target protein, the E3 ligase, and the PROTAC.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using t-butyl acetate-PEG2-CH2COOH typically involves a stepwise conjugation strategy.
Caption: Stepwise synthesis of a PROTAC molecule.
Mechanism of Action of a PROTAC
Once synthesized, the PROTAC can be introduced to a cellular system to induce the degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
t-Butyl acetate-PEG2-CH2COOH is a key enabling technology in modern drug discovery. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for the synthesis of PROTACs and other complex bioconjugates. The ability to modulate the solubility, permeability, and conformational flexibility of a molecule through the incorporation of this PEGylated linker provides researchers with a powerful strategy to optimize the therapeutic potential of novel drug candidates. As the field of targeted protein degradation continues to evolve, the demand for sophisticated and well-characterized linkers like t-butyl acetate-PEG2-CH2COOH is expected to grow, further solidifying its importance in the development of next-generation therapeutics.
